

An In-depth Technical Guide to 4-Fluoro-3-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name: 4-Fluoro-3-sulfamoylbenzoic acid

Cat. No.: B074119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-3-sulfamoylbenzoic acid**, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and its relevance to biological signaling pathways.

Core Identifiers and Physicochemical Properties

4-Fluoro-3-sulfamoylbenzoic acid is a derivative of benzoic acid featuring both a fluorine atom and a sulfamoyl group. These functional groups impart specific chemical and physical properties that are of interest in the design of new therapeutic agents. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.^{[1][2][3]}

Table 1: Chemical Identifiers for **4-Fluoro-3-sulfamoylbenzoic acid**

Identifier Type	Value
CAS Number	1535-45-1[4]
IUPAC Name	4-fluoro-3-sulfamoylbenzoic acid[4]
Molecular Formula	C ₇ H ₆ FNO ₄ S[4]
Molecular Weight	219.19 g/mol [4]
InChI	InChI=1S/C ₇ H ₆ FNO ₄ S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H ₂ ,9,12,13)[4]
InChIKey	NGBMRUQCUCRKQN-UHFFFAOYSA-N[4]
SMILES	C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F[4]
Synonyms	3-(Aminosulfonyl)-4-fluorobenzoic acid, 4-Fluoro-3-sulfamoyl-benzoic acid[4]

Table 2: Physicochemical Data for **4-Fluoro-3-sulfamoylbenzoic acid** and a Related Analog

Property	4-Fluoro-3-sulfamoylbenzoic acid	4-Chloro-3-sulfamoylbenzoic acid (for comparison)
Appearance	White to off-white solid	
Melting Point	256-258 °C	
pKa (Predicted)	3.44 ± 0.10	

Synthesis of Sulfamoylbenzoic Acids: An Experimental Protocol

A common route for the synthesis of halosubstituted 3-sulfamoylbenzoic acids involves a two-step process: chlorosulfonation of a p-halobenzoic acid followed by amination. The following is a detailed protocol for the synthesis of the closely related analog, 4-Chloro-3-sulfamoylbenzoic acid, which serves as a representative procedure.

Materials:

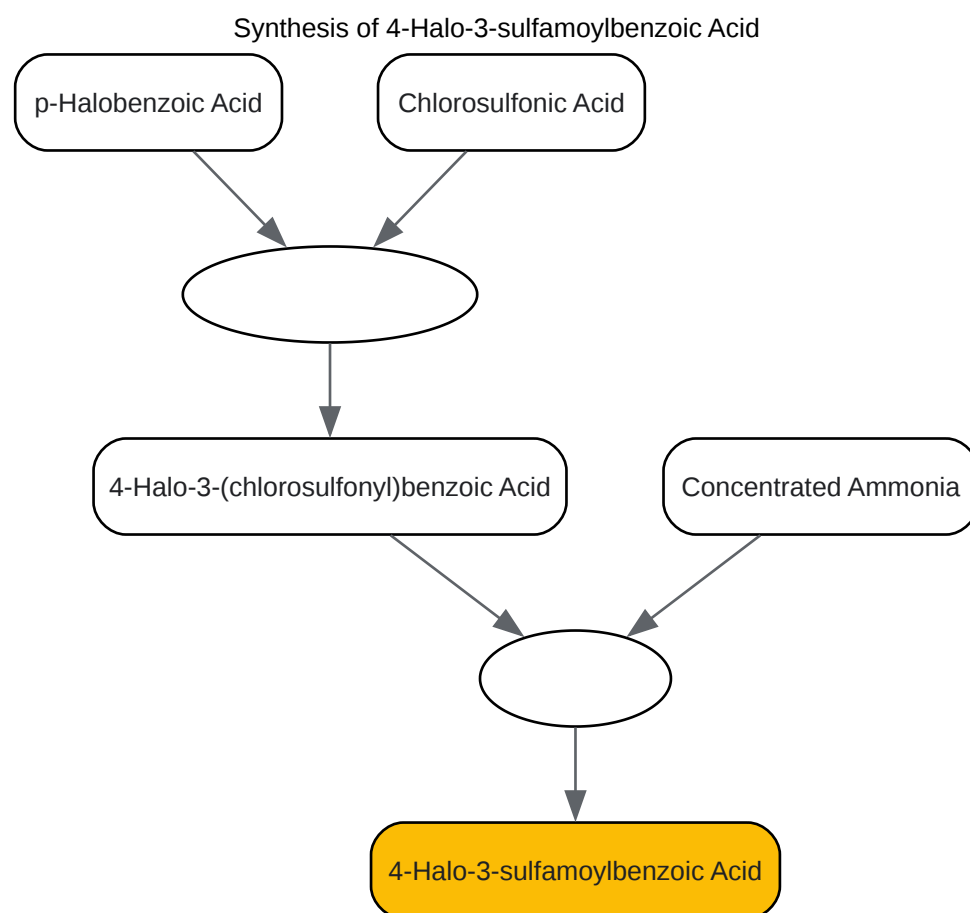
- p-Chlorobenzoic acid
- Chlorosulfonic acid
- Concentrated ammonia water
- Hydrochloric acid (HCl)
- Activated carbon
- Ice

Procedure:

- Chlorosulfonation:
 - In a suitable reactor, carefully add chlorosulfonic acid.
 - While stirring, gradually add p-chlorobenzoic acid, ensuring the temperature is maintained below 40°C.
 - Upon completion of the addition, the mixture is slowly heated to 130°C and held at this temperature for several hours.
 - The reaction mixture is then cooled to room temperature and poured onto an ice-water mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid.
 - The crude product is filtered and washed with cold water.
- Amination:
 - The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is suspended in concentrated ammonia water at a temperature below 30°C.
 - The mixture is stirred for several hours at 30°C.
- Decolorization and Precipitation:

- The mixture is heated to 60°C, and activated carbon is added.
- After stirring for 30 minutes, the solution is cooled and filtered.
- The filtrate is then acidified with hydrochloric acid to a pH of 2 to precipitate the final product.
- The resulting white solid, 4-chloro-3-sulfamoylbenzoic acid, is collected by filtration.

Diagram 1: Synthesis Workflow for 4-Halo-3-sulfamoylbenzoic Acid



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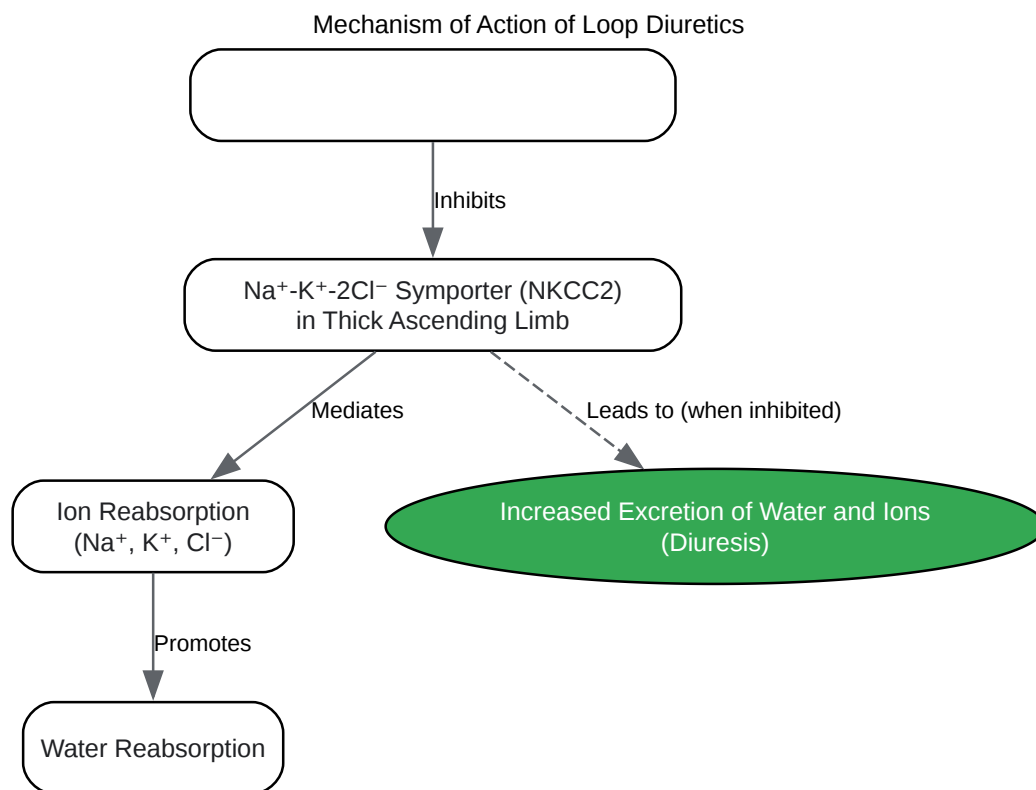
Caption: A generalized workflow for the synthesis of 4-halo-3-sulfamoylbenzoic acids.

Biological Relevance and Potential Signaling Pathways

Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics, a class of drugs that act on the kidneys to increase urine output. These drugs typically function by inhibiting the Na^+ - K^+ - 2Cl^- symporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a reduction in the reabsorption of these ions and water, resulting in diuresis.

Furthermore, derivatives of sulfamoylbenzoic acids have been investigated as inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. Inhibition of NTPDases can modulate cellular responses in various pathological conditions, including thrombosis and inflammation.

Diagram 2: Mechanism of Action of Loop Diuretics



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Caption: Simplified signaling pathway for the diuretic effect of loop diuretic analogs.

Experimental Protocol for Biological Evaluation

The following is a representative protocol for evaluating the inhibitory potential of sulfamoyl derivatives against NTPDases, based on a malachite green assay.

Materials:

- Sulfamoyl derivative compounds
- h-NTPDase isoforms (e.g., h-NTPDase1, 2, 3, and 8)
- Assay buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4)

- Substrate (ATP or ADP)
- Malachite green reagent

Procedure:

- Compound Preparation:
 - Prepare stock solutions of the sulfamoyl derivatives in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions to achieve the desired test concentrations.
- Enzyme Inhibition Assay:
 - The assay is performed in a 96-well plate.
 - Each well contains the assay buffer, the specific h-NTPDase isoform, and the test compound at a final concentration (e.g., 100 μ M for initial screening).
 - The reaction is initiated by the addition of the substrate (ATP or ADP).
 - The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
- Detection of Phosphate Release:
 - The enzymatic reaction is stopped, and the amount of inorganic phosphate released from the hydrolysis of ATP or ADP is quantified using the malachite green reagent.
 - The absorbance is measured at a specific wavelength (e.g., 630 nm).
- Data Analysis:
 - The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor).
 - For potent inhibitors, IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

This in-depth technical guide provides foundational information for researchers and drug development professionals working with **4-Fluoro-3-sulfamoylbenzoic acid** and related compounds. The provided protocols and diagrams offer a starting point for synthesis, biological evaluation, and understanding the potential mechanisms of action of this class of molecules.

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References

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